molecular formula C8H9BrS B15336673 3-(1-Bromovinyl)-2,5-dimethylthiophene

3-(1-Bromovinyl)-2,5-dimethylthiophene

Cat. No.: B15336673
M. Wt: 217.13 g/mol
InChI Key: JCPCPXHUAUGNPA-UHFFFAOYSA-N
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Description

3-(1-Bromovinyl)-2,5-dimethylthiophene is an organosulfur compound that features a thiophene ring substituted with a bromovinyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromovinyl)-2,5-dimethylthiophene can be achieved through various methods. One common approach involves the bromination of 2,5-dimethylthiophene followed by a vinylation reaction. The bromination step typically uses N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the thiophene ring. The subsequent vinylation can be carried out using a palladium-catalyzed coupling reaction with a vinyl halide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromovinyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Thiophenes: Formed through substitution reactions.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions.

Scientific Research Applications

3-(1-Bromovinyl)-2,5-dimethylthiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(1-Bromovinyl)-2,5-dimethylthiophene in chemical reactions involves the activation of the bromovinyl group, which can undergo nucleophilic substitution or coupling reactions. The thiophene ring provides stability and electronic properties that facilitate these reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Bromovinyl)thiophene: Lacks the methyl groups present in 3-(1-Bromovinyl)-2,5-dimethylthiophene.

    2,5-Dibromothiophene: Contains two bromine atoms instead of a bromovinyl group.

    3-Vinylthiophene: Lacks the bromine atom and methyl groups.

Uniqueness

This compound is unique due to the presence of both a bromovinyl group and two methyl groups on the thiophene ring. This combination of substituents provides distinct reactivity and electronic properties, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

3-(1-bromoethenyl)-2,5-dimethylthiophene

InChI

InChI=1S/C8H9BrS/c1-5-4-8(6(2)9)7(3)10-5/h4H,2H2,1,3H3

InChI Key

JCPCPXHUAUGNPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=C)Br

Origin of Product

United States

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